5-Bromooxazolo[4,5-b]pyridine
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Overview
Description
5-Bromooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O and a molecular weight of 199.01 g/mol . This compound features a bromine atom attached to an oxazolo[4,5-b]pyridine core, which is a fused ring system containing both nitrogen and oxygen atoms. It is a white to yellow solid and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoropyridine-2-carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired oxazolo[4,5-b]pyridine derivative . Another approach involves the reaction of 3-nitropyridine derivatives with neighboring hydroxyimino groups under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial synthesis, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromooxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cyclization Reactions: Reagents such as aniline and sodium hydride are commonly used, with reactions typically carried out in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
5-Bromooxazolo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The exact mechanism of action of 5-Bromooxazolo[4,5-b]pyridine is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the bromine atom.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of oxygen.
Pyrano[2,3-d]thiazole: Another fused ring system with different heteroatoms.
Uniqueness
5-Bromooxazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIWPWYOWZTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352885-93-8 |
Source
|
Record name | 5-bromo-[1,3]oxazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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